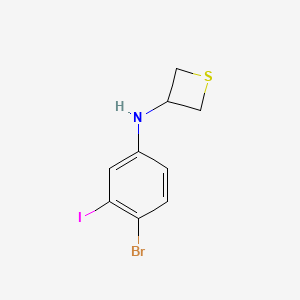

N-(4-Bromo-3-iodophenyl)thietan-3-amine

Description

N-(4-Bromo-3-iodophenyl)thietan-3-amine is a halogenated aryl amine featuring a thietane (a four-membered sulfur-containing ring) linked to a para-bromo and meta-iodo-substituted phenyl group. This compound belongs to a class of bioactive molecules where halogen atoms (Br, I) and cyclic amines are strategically incorporated to modulate electronic, steric, and pharmacokinetic properties. The iodine atom in the meta position may enhance halogen bonding interactions, while the thietane ring introduces conformational constraints compared to larger cyclic amines like piperidine .

Properties

Molecular Formula |

C9H9BrINS |

|---|---|

Molecular Weight |

370.05 g/mol |

IUPAC Name |

N-(4-bromo-3-iodophenyl)thietan-3-amine |

InChI |

InChI=1S/C9H9BrINS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

QYRHBBQNAOFKSW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NC2=CC(=C(C=C2)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-iodophenyl)thietan-3-amine typically involves the reaction of 4-bromo-3-iodoaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the amino group of the aniline reacts with a thietane derivative under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-iodophenyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The halogen atoms on the phenyl ring can be reduced to form the corresponding dehalogenated derivatives.

Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed for reduction.

Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated phenylthietane derivatives.

Substitution: Substituted phenylthietane derivatives with various functional groups.

Scientific Research Applications

N-(4-Bromo-3-iodophenyl)thietan-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-iodophenyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can participate in halogen bonding, which can enhance binding affinity to biological targets. The strained thietane ring can also undergo ring-opening reactions, which may be crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs ()

These triazole-based amines share a brominated aryl group but differ in the heterocyclic core (1,2,4-triazole vs. thietane).

3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine ()

This compound features a dimethylamine group and a pyridine substituent, which increase basicity and solubility compared to the thietan-3-amine moiety. However, the lack of iodine reduces its ability to engage in halogen bonding, a critical factor in receptor affinity modulation .

1-(4-Bromo-3-methylphenyl)-N-methylmethanamine ()

This benzylamine derivative has a methyl group at the meta position instead of iodine. The molecular weight (214.1 g/mol) is significantly lower than the target compound’s estimated weight (~350–370 g/mol) due to iodine’s higher atomic mass .

Thietan-3-amine Derivatives

N-(4-Fluorobutyl)thietan-3-amine ()

This analog replaces the bromo-iodophenyl group with a fluorobutyl chain. The thietane ring’s strain (angle ~90°) may confer unique conformational preferences compared to five- or six-membered rings .

Halogen Substituent Effects

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

This amide-containing bromophenyl derivative forms centrosymmetric dimers via N–H⋯O hydrogen bonds. In contrast, the primary amine in N-(4-Bromo-3-iodophenyl)thietan-3-amine can participate in stronger hydrogen bonding (N–H donors) and halogen bonding (C–I⋯O/N interactions), which are absent in bromine- or chlorine-substituted analogs .

Cyclic vs. Acyclic Amines

However, the smaller ring size may increase susceptibility to ring-opening reactions under acidic conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Advantages |

|---|---|---|---|---|

| This compound | C₉H₁₀BrIN₃S (est.) | ~350–370 (est.) | Thietane ring, Br (para), I (meta) | Halogen bonding (I), conformational constraint, moderate lipophilicity |

| 5-(3-Bromophenyl)-N-aryl-triazol-3-amine | C₁₃H₁₁BrN₄ | 303.16 | 1,2,4-Triazole core, Br (meta) | Enhanced π-π stacking, higher solubility |

| N-(4-Fluorobutyl)thietan-3-amine | C₇H₁₄FNS | 163.26 | Thietane ring, fluorobutyl chain | High electronegativity, improved metabolic stability |

| 1-(4-Bromo-3-methylphenyl)-N-methylmethanamine | C₉H₁₂BrN | 214.10 | Methyl substituent (meta), acyclic amine | Reduced steric hindrance, lower molecular weight |

| N-(3-Bromo-2-methylphenyl)-carboxamide | C₁₃H₁₁BrN₂O₂ | 323.15 | Amide linkage, Br (meta) | Strong hydrogen bonding, planar conformation |

Research Implications

- Halogen Bonding : The iodine atom in the target compound may improve binding affinity in enzyme pockets compared to bromine or chlorine analogs, as seen in isostructural studies () .

- Thietane Ring Stability : While smaller rings like thietane introduce strain, they may resist metabolic degradation better than acyclic amines, as suggested by analogs in and .

- Synthetic Challenges : The presence of both bromine and iodine on the phenyl ring necessitates careful optimization of coupling reactions to avoid dehalogenation, a common issue in polyhalogenated compound synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.